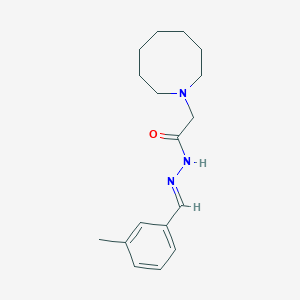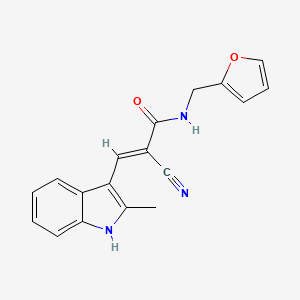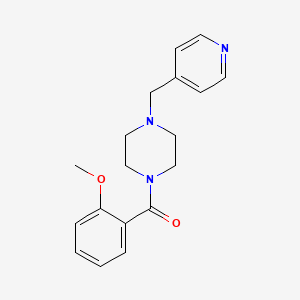![molecular formula C15H17N5 B5573801 6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5573801.png)
6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H17N5 and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.14839556 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tuberculostatic Activity
Structural analogs of antituberculous agents related to the chemical structure of interest have been synthesized and evaluated for their tuberculostatic activity. Research indicates the importance of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in the development of promising antituberculous compounds, highlighting structure-activity relationships crucial for enhancing tuberculostatic efficacy. This demonstrates the compound's potential as a backbone for developing new antituberculosis drugs (Titova et al., 2019).
Crystal Structure and Reactivity
The synthesis and crystal structure of compounds closely related to the target molecule have been detailed, emphasizing the importance of the [1,2,4]triazolo[1,5-a]pyrimidine core in forming stable crystal structures through hydrogen bonding and π-stacking interactions. Such structural insights are vital for the design of compounds with potential biological activities (Repich et al., 2017).
Potential as Benzodiazepine Receptor Ligands
Compounds derived from the [1,2,4]triazolo[1,5-a]pyrimidine framework have been investigated for their potential as benzodiazepine receptor ligands. This research suggests the versatility of the chemical structure in the synthesis of derivatives with potential neurological or psychopharmacological applications (Bruni et al., 1994).
Anticancer and Anti-Inflammatory Agents
Innovative derivatives featuring the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been synthesized and evaluated for their anticancer and anti-inflammatory properties, highlighting the compound's potential in the development of new therapeutic agents. This emphasizes the role of such compounds in medicinal chemistry for targeting various diseases (Rahmouni et al., 2016).
作用機序
Safety and Hazards
将来の方向性
The future directions in the study of “6-ethyl-2,5-dimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
特性
IUPAC Name |
6-ethyl-2,5-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-4-13-10(2)16-15-17-11(3)19-20(15)14(13)18-12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJOVADYKKMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=NC(=N2)C)N=C1C)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-dimethyl-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5573731.png)


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B5573747.png)
![1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5573755.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5573761.png)
![5-[(2-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5573765.png)


![N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5573782.png)
![(1S*,5R*)-3-(2-methoxybenzyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573788.png)
![N-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5573805.png)
![N,N-dimethyl-2-({[2-(methylthio)pyrimidin-4-yl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5573814.png)
![8-fluoro-2-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5573815.png)
